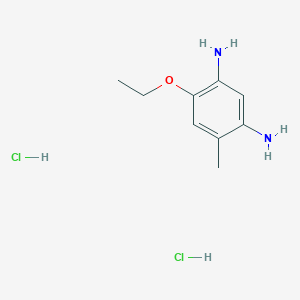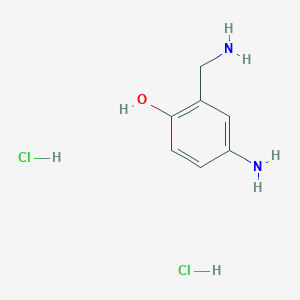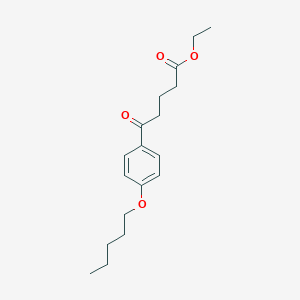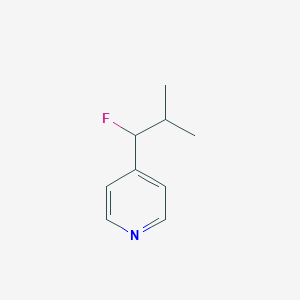
4-(1-Fluoro-2-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Fluoro-2-methylpropyl)pyridine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for a wide range of applications in the field of biomedicine.
Mécanisme D'action
The mechanism of action of 4-(1-Fluoro-2-methylpropyl)pyridine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-Fluoro-2-methylpropyl)pyridine in lab experiments is its high purity and stability. Additionally, this compound has been shown to be highly effective in inhibiting the growth of cancer cells and microorganisms, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are various future directions for research on 4-(1-Fluoro-2-methylpropyl)pyridine. One potential direction is to investigate its potential as a cancer treatment in vivo. Additionally, further research could be conducted to explore its potential as a new antibiotic. Furthermore, studies could be conducted to investigate the potential side effects of this compound and its toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising candidate for various scientific research applications. Its unique properties make it a potential candidate for cancer treatment and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(1-Fluoro-2-methylpropyl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of 4-bromopyridine with 1-fluoro-2-methylpropane in the presence of a base, such as potassium carbonate. This method yields a high purity of this compound and has been widely used in research studies.
Applications De Recherche Scientifique
4-(1-Fluoro-2-methylpropyl)pyridine has been found to have significant potential in various scientific research applications. One of its most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, making it a potential candidate for cancer treatment. Additionally, this compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
138761-51-0 |
|---|---|
Formule moléculaire |
C9H12FN |
Poids moléculaire |
153.2 g/mol |
Nom IUPAC |
4-(1-fluoro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,1-2H3 |
Clé InChI |
MDRMNNLBFNXRPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=NC=C1)F |
SMILES canonique |
CC(C)C(C1=CC=NC=C1)F |
Synonymes |
Pyridine, 4-(1-fluoro-2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




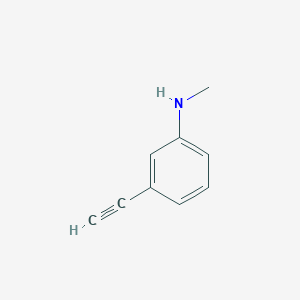

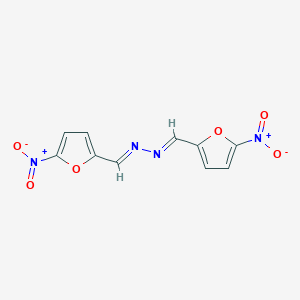

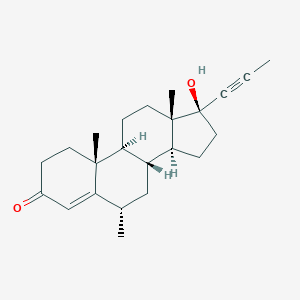

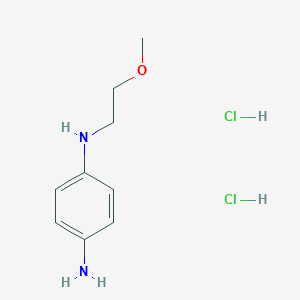
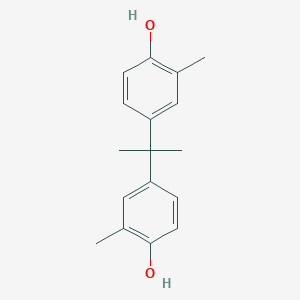
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
